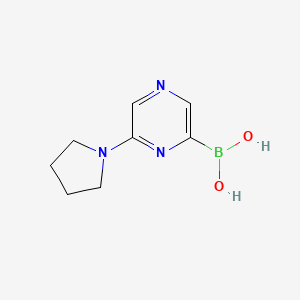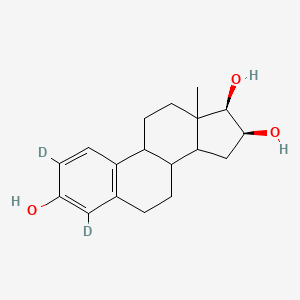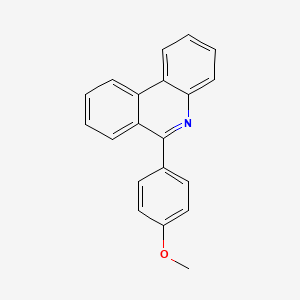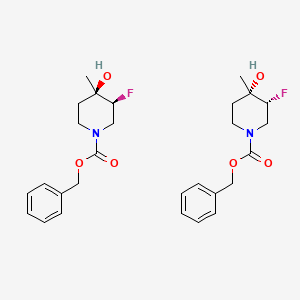
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid typically involves the borylation of a halogenated pyrazine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For example, 6-bromo-2-pyrazine can undergo a halogen-metal exchange with an organolithium reagent, followed by treatment with a boron source such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The pyrrolidine and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters and Boranes: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This mechanism involves the formation of a palladium-boron intermediate, which facilitates the transfer of the organic group from boron to palladium .
Vergleich Mit ähnlichen Verbindungen
- 6-(Pyrrolidin-1-yl)pyridine-2-boronic acid
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid
Comparison: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a pyrrolidine and a pyrazine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds with pyridine rings, the pyrazine ring can offer different electronic properties and steric effects, potentially leading to distinct reaction outcomes and applications .
Eigenschaften
CAS-Nummer |
1310383-13-1 |
|---|---|
Molekularformel |
C8H12BN3O2 |
Molekulargewicht |
193.01 g/mol |
IUPAC-Name |
(6-pyrrolidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2 |
InChI-Schlüssel |
RPPBFWSTXYQXOH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=N1)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)




![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)

![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
